2-[(4-Methylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile
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Overview
Description
2-[(4-Methylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile is a heterocyclic compound that features a thiazole ring, a pyridine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile typically involves the reaction of 4-methylpyridin-2-amine with a thiazole derivative. One common method includes the use of 2-amino-4-methylpyridine and a thiazole-5-carbonitrile precursor under specific reaction conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis systems to control reaction parameters precisely. The scalability of the synthesis process is crucial for industrial applications, and methods such as crystallization and recrystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiazole rings, often facilitated by bases or catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases (e.g., sodium hydroxide), catalysts (e.g., palladium on carbon).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[(4-Methylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-[(4-Methylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, affecting processes such as cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[(4-Methylpyridin-2-yl)amino]piperidine-1-carboxylate: Shares the 4-methylpyridin-2-yl group but differs in the core structure and functional groups.
2-Amino-4-methylpyridine: A simpler compound with a similar pyridine ring but lacks the thiazole and nitrile groups.
Uniqueness
2-[(4-Methylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile is unique due to its combination of a thiazole ring, a pyridine ring, and a nitrile group. This structure provides distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science .
Properties
CAS No. |
329793-31-9 |
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Molecular Formula |
C10H8N4S |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
2-[(4-methylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C10H8N4S/c1-7-2-3-12-9(4-7)14-10-13-6-8(5-11)15-10/h2-4,6H,1H3,(H,12,13,14) |
InChI Key |
BVLWJXNKSHBCTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC=C(S2)C#N |
Origin of Product |
United States |
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